2,4,6-Trimethyl-5-pyrimidinol

Beschreibung

BenchChem offers high-quality 2,4,6-Trimethyl-5-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-5-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

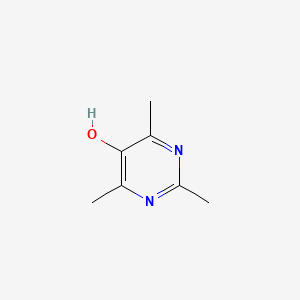

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROIESOAJCDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221441 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71267-12-4 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethyl-5-pyrimidinol

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trimethyl-5-pyrimidinol (CAS No. 71267-12-4), a substituted pyrimidinol derivative. While public domain data on this specific molecule is limited, this document synthesizes available information on its fundamental chemical properties, structural features, and potential, though not extensively documented, applications. The guide is intended for researchers and chemists interested in pyrimidine chemistry and the exploration of novel heterocyclic compounds.

Introduction: The Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic aromatic organic compound, analogous to purine and pyridine. It is a key structural component in a vast array of biologically significant molecules, including three of the four nucleobases in DNA and RNA (cytosine, thymine, and uracil). The inherent asymmetry and electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms at positions 1 and 3, make it a versatile scaffold in medicinal chemistry and materials science. The strategic placement of substituents on the pyrimidine core can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its biological activity and reactivity.

2,4,6-Trimethyl-5-pyrimidinol represents a specific substitution pattern on this core, featuring methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 5. This arrangement is expected to impart distinct characteristics to the molecule, which will be explored in the subsequent sections.

Physicochemical Properties and Structural Analysis

Characterizing the fundamental properties of a molecule is the first step in understanding its potential behavior in chemical and biological systems.

Core Chemical Attributes

A summary of the key identifiers and properties for 2,4,6-Trimethyl-5-pyrimidinol is presented below.

| Property | Value | Source |

| CAS Number | 71267-12-4 | |

| Molecular Formula | C7H10N2O | |

| Molecular Weight | 138.17 g/mol | |

| IUPAC Name | 2,4,6-trimethylpyrimidin-5-ol | |

| Canonical SMILES | CC1=NC(=C(C(=N1)C)O)C | |

| InChI | InChI=1S/C7H10N2O/c1-4-8-6(2)5(10)7(3)9-4/h10H,1-3H3 |

Structural Elucidation

The structure of 2,4,6-Trimethyl-5-pyrimidinol features a central pyrimidine ring. The hydroxyl group at the C5 position makes it a phenol analog, specifically a pyrimidinol. This -OH group can exhibit tautomerism, potentially existing in equilibrium with a keto form, although the aromatic phenol form is generally expected to be more stable. The three methyl groups contribute to the molecule's lipophilicity and can influence its steric profile, potentially affecting how it interacts with other molecules or biological targets.

Figure 1: Chemical structure of 2,4,6-Trimethyl-5-pyrimidinol.

Synthesis and Reactivity (Hypothetical)

Postulated Synthetic Workflow

A plausible route could involve the condensation of acetylacetone (a 1,3-dicarbonyl) with acetamidine. However, to achieve the desired substitution pattern, a modified diketone would be necessary. A more likely precursor would be 3-methyl-2,4-pentanedione.

Figure 2: Postulated synthetic pathway for 2,4,6-Trimethyl-5-pyrimidinol.

Expected Reactivity

-

Hydroxyl Group: The C5-OH group is expected to undergo reactions typical of phenols. It can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in, for example, Williamson ether synthesis. It is also likely to undergo electrophilic aromatic substitution, with the hydroxyl group being an activating, ortho-, para-directing group. However, in this case, all potential ortho and para positions are already substituted.

-

Methyl Groups: The methyl groups at C2, C4, and C6 are generally unreactive but can influence the molecule's solubility and steric hindrance around the ring.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution, particularly if a leaving group is present.

Potential Applications and Research Directions

The applications of 2,4,6-Trimethyl-5-pyrimidinol are not well-documented. However, based on the broader activities of substituted pyrimidines, several areas of research could be of interest.

-

Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents. The specific substitution pattern of this molecule could be explored for its potential as a kinase inhibitor, a common target for pyrimidine-based drugs, or for other therapeutic applications.

-

Agrochemicals: Many herbicides and fungicides contain a pyrimidine core. The herbicidal activity of this compound could be investigated.

-

Materials Science: Pyrimidine derivatives can be used as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.

Safety and Handling

As with any chemical compound, 2,4,6-Trimethyl-5-pyrimidinol should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

2,4,6-Trimethyl-5-pyrimidinol is a substituted pyrimidine with a defined chemical structure. While detailed experimental data and applications are not widely reported in publicly accessible literature, its structure suggests potential for further investigation in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding based on its chemical identity and the established principles of pyrimidine chemistry, serving as a starting point for researchers interested in exploring this and related compounds.

References

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][2][3] It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2][3][4] Beyond its role in genetics, the pyrimidine ring is found in essential biomolecules like vitamin B1 (thiamine) and is a recurring motif in a vast number of therapeutic agents.[1][3][5] This prevalence in nature has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry—a molecular framework that is predisposed to interacting with biological targets with high affinity.[6][7] Consequently, pyrimidine derivatives have been extensively explored and developed, leading to a rich diversity of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][8][9][10]

This guide provides a technical overview of the major biological activities of pyrimidine derivatives, delves into the structure-activity relationships that govern their function, and presents standardized protocols for their biological evaluation.

Section 1: Anticancer Activity of Pyrimidine Derivatives

The fight against cancer has been significantly advanced by the development of pyrimidine-based therapeutics. These compounds exert their anticancer effects through diverse mechanisms of action, primarily by interfering with the cellular machinery that cancer cells rely on for uncontrolled proliferation and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[11] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, the primary energy currency for kinase-mediated phosphorylation.[12] This structural mimicry allows pyrimidine derivatives to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their function.[11][12] This inhibition can halt cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth.[11][13]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for regulating the cell cycle, and their hyperactivity leads to uncontrolled cell division.[13] Pyrimidine forms the core of potent CDK4/6 inhibitors like palbociclib and abemaciclib, which are used to treat hormone receptor-positive breast cancer by inducing G1 cell cycle arrest.[13]

-

Tyrosine Kinase (TK) Inhibitors: Many pyrimidine derivatives target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer.[14] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against various kinases, including EGFR, PDGFR, and CDK4/Cyclin D1.[15] The pyrazolo[3,4-d]pyrimidine core is another privileged scaffold for developing kinase inhibitors.[12]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [16] Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the pyrimidine derivatives in a 96-well microtiter plate using a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). [16]2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Ampicillin). [8]Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol: Antiviral Activity (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, quantified by the reduction in the number of viral plaques. [17] Methodology:

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus, Influenza A) for 1-2 hours to allow for viral adsorption. [17]3. Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (50% effective concentration).

Protocol: In-Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes. [18][19] Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and an indicator like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation. [18]3. Inhibition: Pre-incubate the enzyme with various concentrations of the test pyrimidine derivative or a standard inhibitor (e.g., Celecoxib, Ibuprofen) for a short period.

-

Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Measure Activity: Monitor the initial rate of TMPD oxidation by measuring the increase in absorbance at 610 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs that combat some of the most challenging human diseases. [1][4][5]Its inherent ability to interact with a diverse range of biological targets, from kinases and metabolic enzymes to viral polymerases, ensures its continued relevance in drug discovery. [6][14][20][21]The structure-activity relationship studies have shown that even minor substitutions on the pyrimidine ring can profoundly influence biological activity and target selectivity. [1][2][22] Future research will likely focus on the design of novel pyrimidine hybrids, which combine the pyrimidine core with other pharmacophores to achieve multi-target activity or enhanced potency. [13][20]The development of derivatives that can overcome drug resistance in cancer and infectious diseases remains a critical priority. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the remarkable journey of the pyrimidine derivative in medicine is set to continue, promising new and more effective therapies for the future.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882–1890. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Rada, B., & Holý, A. (1978). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Chemotherapy, 24(5), 281–288. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). SpringerLink. Retrieved February 12, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Retrieved February 12, 2026, from [Link]

-

Al-Ostath, A., Al-Assar, Z., Ghalia, M. A., El-Massry, A. M., El-Sayed, M.-E. A., & El-Hashash, M. A. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ACS omega. Retrieved February 12, 2026, from [Link]

-

Li, P., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, T., Wang, B., & Zhang, L. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2879–2894. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Kumar, V., & Mahajan, M. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved February 12, 2026, from [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Authorea. Retrieved February 12, 2026, from [Link]

-

Shelar, U. B., & Human, J. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33–40. Retrieved from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2017). Oriental Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Shao, C., Wang, M., & Wang, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 354(1), e2000231. [Link]

-

Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2024). bioRxiv. Retrieved February 12, 2026, from [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved February 12, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). ProQuest. Retrieved February 12, 2026, from [Link]

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication in vitro and in vivo. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6349–6375. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved February 12, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Online Press. Retrieved February 12, 2026, from [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

-

Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. Retrieved February 12, 2026, from [Link]

-

Rowley, M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(19), 1779–1791. [Link]

-

Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. (2014). ProQuest. Retrieved February 12, 2026, from [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., Baek, D., & Oh, C.-H. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future medicinal chemistry, 11(18), 2427–2445. [Link]

-

Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(3), 1882–1890. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Science. Retrieved February 12, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved February 12, 2026, from [Link]

-

Design and evaluation of novel pyrimidine-based nucleoside analogs as antivirals: Identification of MCH-1623 as a potent broad-Spectrum antiviral candidate. (2025). PubMed. Retrieved February 12, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Hoffmann, H.-H., Kunz, A., Simon, V. A., Palese, P., & Shaw, M. L. (2011). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Cell host & microbe, 9(4), 304–315. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - ProQuest [proquest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 15. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethyl-5-pyrimidinol

This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl-5-pyrimidinol, a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research.[1] Given the limited publicly available quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction to 2,4,6-Trimethyl-5-pyrimidinol

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, and anti-inflammatory properties.[2] 2,4,6-Trimethyl-5-pyrimidinol is a substituted pyrimidine characterized by a pyrimidine core with three methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 5. This structure suggests it is a solid at room temperature with the potential for hydrogen bonding, which influences its solubility in polar solvents.[1]

Physicochemical Properties (Predicted and Inferred)

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its solubility. While experimental data for 2,4,6-trimethyl-5-pyrimidinol is scarce, we can infer some properties based on its structure and data from similar compounds like 2,4-dimethylpyrimidin-5-ol.[3][4]

| Property | Predicted/Inferred Value | Significance for Solubility |

| Molecular Formula | C7H10N2O | Indicates a relatively small molecule. |

| Molecular Weight | 138.17 g/mol | Lower molecular weight can favor solubility. |

| Appearance | White to light yellow solid | Physical state at ambient temperature.[5] |

| pKa | ~7.28 (Predicted for 2,4-dimethylpyrimidin-5-ol) | The hydroxyl group is weakly acidic, suggesting that solubility will be pH-dependent and will increase in basic solutions.[4] |

| logP (Octanol-Water Partition Coefficient) | ~0.6 (Predicted for 2,4-dimethylpyrimidin-5-ol) | A low logP value suggests a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.[3] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond is a key factor for solubility in protic solvents.[3] |

| Hydrogen Bond Acceptors | 3 (from the two nitrogen atoms and the oxygen atom) | The ability to accept hydrogen bonds enhances solubility in protic solvents.[3] |

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[6] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The overall polarity of 2,4,6-trimethyl-5-pyrimidinol is a balance between its non-polar hydrocarbon regions (the three methyl groups) and its polar functional groups (the hydroxyl group and the nitrogen atoms in the pyrimidine ring).

The presence of the hydroxyl group and the nitrogen atoms allows 2,4,6-trimethyl-5-pyrimidinol to engage in hydrogen bonding with protic solvents like water and alcohols. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents.[1]

Predicted Solubility Profile

Based on the theoretical framework, the following solubility profile for 2,4,6-trimethyl-5-pyrimidinol can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water (to a certain extent, and likely pH-dependent). One source indicates slight solubility in methanol.[5]

-

Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors but not donors.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, as the polar functional groups will have unfavorable interactions with these solvents.

Experimental Determination of Solubility

Due to the lack of available data, experimental determination of the solubility of 2,4,6-trimethyl-5-pyrimidinol is essential. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a range of solvents.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the concentration of 2,4,6-trimethyl-5-pyrimidinol in a saturated solution of a given solvent at a specific temperature.

Materials:

-

2,4,6-Trimethyl-5-pyrimidinol (solid)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 2,4,6-trimethyl-5-pyrimidinol to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2,4,6-trimethyl-5-pyrimidinol.[8][9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of organic compounds in solution.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (or other suitable stationary phase)

-

Autosampler

Method Parameters (Example):

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, depending on the compound's chromatographic behavior). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for 2,4,6-trimethyl-5-pyrimidinol, which needs to be determined experimentally.

Calibration:

A calibration curve should be prepared by injecting known concentrations of 2,4,6-trimethyl-5-pyrimidinol to establish the relationship between peak area and concentration.

pH-Dependent Solubility

Given the predicted pKa of the hydroxyl group, the solubility of 2,4,6-trimethyl-5-pyrimidinol is expected to be influenced by pH. To investigate this, the equilibrium solubility experiment can be repeated using a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).[10] This is particularly relevant for drug development, as the pH of the gastrointestinal tract varies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13][14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,4,6-trimethyl-5-pyrimidinol. While quantitative data is limited, a theoretical understanding of its physicochemical properties allows for a reasoned prediction of its solubility behavior. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the solubility of this compound in a variety of solvents and at different pH values. Such data is critical for the advancement of research and development in fields where this and similar pyrimidine derivatives show promise.

References

- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.

-

PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

- LibreTexts. (2023). Solubility of Organic Compounds.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Sigma-Aldrich. (2025).

- Impactfactor. (2025).

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.

- Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing.

- Unknown. (n.d.).

- Fisher Scientific. (2015).

- ResearchGate. (2025).

- ChemBK. (n.d.). 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester.

- TCI Chemicals. (2025).

- Thermo Fisher Scientific. (2010).

- PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-.

- ChemicalBook. (n.d.). 5-Pyrimidinol, 2,4-dimethyl- (9CI).

Sources

- 1. CAS 71267-12-4: 2,4,6-trimethylpyrimidin-5-ol | CymitQuimica [cymitquimica.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Pyrimidinol, 2,4-dimethyl- (9CI) | 412003-95-3 [chemicalbook.com]

- 5. 5-Pyrimidinol, 2,4,6-trimethyl- (6CI,9CI) | 71267-12-4 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. sciforum.net [sciforum.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

thermal stability and degradation of 2,4,6-Trimethyl-5-pyrimidinol

Thermodynamic Profile and Degradation Kinetics of 2,4,6-Trimethyl-5-pyrimidinol

Executive Summary & Chemical Context

2,4,6-Trimethyl-5-pyrimidinol (CAS: 71267-12-4) represents a distinct class of fully substituted hydroxypyrimidines. Unlike its liquid pyridine analog (2,4,6-trimethylpyridine or sym-collidine), this compound is a crystalline solid characterized by significant thermal resilience but specific oxidative vulnerabilities.

For drug development professionals, this molecule typically appears as a pathway intermediate, a functionalized scaffold for kinase inhibitors, or a degradation product of complex pyrimidine-based APIs. Its stability profile is governed by two competing structural factors:

-

Electronic Activation: The C5-hydroxyl group is strongly electron-donating, countering the natural electron deficiency of the pyrimidine ring, making it susceptible to oxidation.

-

Steric Shielding: The flanking methyl groups at positions C4 and C6 provide a "ortho-blocking" effect, similar to hindered phenols (e.g., BHT), which mitigates rapid oxidative degradation under ambient conditions.

Critical Quality Attributes (Predicted):

-

Appearance: White to off-white crystalline solid.

-

Melting Point: >160°C (Inferred from 2-bromo-4,6-dimethyl analogs).[1][2]

-

pKa: ~8.5–9.0 (Phenolic OH) and ~2.5 (Pyrimidine N).

Thermal Stability Profile

The thermal behavior of 2,4,6-Trimethyl-5-pyrimidinol is dominated by its extensive hydrogen-bonding network.

Thermogravimetric Analysis (TGA) Expectations

In a TGA experiment (10°C/min, N₂ atmosphere), the compound exhibits a classic "sublimation-degradation" competition.

-

Phase I (Ambient – 150°C): Negligible mass loss (<0.5%) if dry. Hygroscopicity is low due to the lipophilic methyl shell.

-

Phase II (160°C – 220°C): Onset of melting followed by rapid volatilization/sublimation.

-

Phase III (>250°C): Chemical decomposition (carbonization).

Scientist’s Note: If you observe mass loss before 120°C, do not assume instability. This is frequently due to occluded solvent (ethanol/methanol) from recrystallization steps, as the pyrimidine nitrogen can act as a solvate acceptor.

Differential Scanning Calorimetry (DSC)

A sharp endotherm should be observed corresponding to the melting point. A broad exotherm immediately following the melt indicates oxidative decomposition if the pan is not hermetically sealed (pinhole lid).

Degradation Mechanisms and Pathways

Understanding the degradation of this molecule requires analyzing the "push-pull" electronics of the ring.

Oxidative Degradation (Primary Risk)

The C5-OH group activates the ring. While the C4/C6 methyls block direct attack, they are themselves susceptible to radical abstraction (Benzylic-like oxidation).

-

Mechanism: Hydrogen atom abstraction from the C5-OH yields a phenoxyl-type radical. This radical can delocalize to the methyl groups, leading to the formation of hydroxymethyl species or aldehydes.

-

Product: 5-hydroxy-4,6-dimethyl-2-pyrimidinecarbaldehyde (Trace).

Hydrolytic Stability

The pyrimidine ring is remarkably stable to hydrolysis under neutral and moderate pH.

-

Acidic Conditions: The N1/N3 nitrogens protonate, stabilizing the ring against nucleophilic attack.

-

Extreme Basic Conditions (>1N NaOH, Heat): The "Rut Pathway" mechanism (common in pyrimidine catabolism) becomes relevant. Hydroxide attacks C2 or C4, potentially leading to ring cleavage and the release of urea derivatives, though the methyl groups significantly retard this reaction.

Photolytic Degradation

Pyrimidines absorb strongly in the UV region (250–280 nm). The 5-OH bathochromically shifts this absorption.

-

Risk: UV exposure in solution can drive the formation of dimers (cyclobutane pyrimidine dimers), although the steric bulk of the methyl groups makes this kinetically unfavorable compared to uracil.

Visualizing the Degradation Logic

Figure 1: Decision tree for degradation pathways. Note that oxidative modification of the methyl groups is the most probable pathway under aerobic stress.

Analytical Methodologies

To validate stability, a self-validating HPLC method is required. The high polarity of the 5-OH group necessitates careful column selection to prevent peak tailing.

Recommended Method Parameters (HPLC-UV):

| Parameter | Specification | Rationale |

| Column | C18 with Polar Embedding (e.g., Waters XBridge Shield RP18) | Prevents pore dewetting and reduces silanol interaction with the basic pyrimidine nitrogen. |

| Mobile Phase A | 10mM Ammonium Acetate (pH 6.5) | Buffering is critical. pH 6.5 keeps the molecule neutral (between pKa of N and OH). |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 60% B over 15 min | The compound is moderately polar; high %B is not needed for elution but cleans the column. |

| Detection | UV @ 275 nm | Maximize signal-to-noise ratio based on the phenolic shift. |

Experimental Protocols: Forced Degradation

Do not rely on literature values alone. Perform this stress testing to establish the specific stability profile for your batch/synthesis route.

Protocol 1: Oxidative Stress (The Critical Test)

-

Preparation: Dissolve 10 mg of 2,4,6-Trimethyl-5-pyrimidinol in 10 mL of Acetonitrile:Water (50:50).

-

Stressing: Add 1 mL of 30%

. -

Incubation: Heat at 60°C for 4 hours.

-

Quenching: Crucial Step. Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation of the stationary phase or artifact formation.

-

Analysis: Inject on HPLC. Look for peaks eluting before the main peak (more polar N-oxides or hydroxylated species).

Protocol 2: Hydrolytic Stress (Acid/Base)

-

Preparation: Dissolve 10 mg in 5 mL diluent.

-

Acid: Add 5 mL 1N HCl. Reflux at 80°C for 6 hours.

-

Base: Add 5 mL 1N NaOH. Reflux at 80°C for 6 hours.

-

Neutralization: Neutralize exactly to pH 7.0 before analysis to avoid peak splitting due to ionization states.

Analytical Workflow Diagram

Figure 2: Standardized workflow for forced degradation studies ensuring artifact-free data generation.

Handling and Storage Recommendations

Based on the chemical structure and degradation risks:

-

Storage: Store in amber glass (light protection) at 2-8°C. While thermally stable, cold storage minimizes slow oxidative drift.

-

Headspace: Flush containers with Argon or Nitrogen. The electron-rich ring is a slow scavenger of atmospheric oxygen.

-

Solvents: Avoid storing solutions in acetone or aldehydes, as the 5-OH group can catalyze or participate in condensation reactions over long periods.

References

-

PubChem. (2023). Compound Summary: 2,4,6-Trimethylpyrimidin-5-ol (CAS 71267-12-4).[3] National Library of Medicine. [Link]

-

Preißinger, M., & Brüggemann, D. (2015).[4] Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). Energies.[5] (Cited for methodology on thermal degradation kinetics of methylated structures). [Link]

-

Van Kuilenburg, A. B. P., et al. (2004).[6] Pyrimidine degradation defects and severe 5-fluorouracil toxicity.[6] Nucleosides, Nucleotides & Nucleic Acids.[6][7] (Cited for pyrimidine ring cleavage mechanisms/Rut pathway).[8] [Link]

-

Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC. (Cited for synthesis and melting point comparisons of structural analogs).[9] [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Pyrimidinol, 2,4,6-trimethyl- (6CI,9CI) | 71267-12-4 [amp.chemicalbook.com]

- 4. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine degradation defects and severe 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,4,6-Trimethyl-5-pyrimidinol

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and structural analysis into a cohesive monograph.

Introduction & Significance

2,4,6-Trimethyl-5-pyrimidinol (CAS: 71267-12-4) represents a specialized scaffold in heterocyclic chemistry, distinct from its pyridine analogs due to the unique electronic properties of the 1,3-diazine ring. Unlike the more common 2- or 4-hydroxypyrimidines, which exist predominantly as lactam tautomers (pyrimidinones), the 5-hydroxy isomer retains significant phenolic character. This structural feature makes it a valuable fragment in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., FGFR4) and as a lipophilic antioxidant core that mimics

Physicochemical Core Data

The following data establishes the baseline identity of the compound. All molecular weights are calculated based on IUPAC standard atomic weights.

Table 1: Fundamental Chemical Properties

| Property | Value | Notes |

| IUPAC Name | 2,4,6-Trimethylpyrimidin-5-ol | Alternate: 5-Hydroxy-2,4,6-trimethylpyrimidine |

| CAS Registry Number | 71267-12-4 | |

| Molecular Formula | ||

| Exact Mass | 138.0793 Da | Monoisotopic mass |

| Molecular Weight | 138.17 g/mol | Average weight |

| Physical State | Solid | Typically off-white to pale yellow crystalline powder |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar hydrocarbons |

| pKa (Predicted) | The methyl groups exert a +I (inductive) effect, rendering the hydroxyl proton less acidic than unsubstituted 5-pyrimidinol ( |

Structural Tautomerism Analysis

A critical distinction in pyrimidine chemistry is the tautomeric behavior of hydroxyl substituents.

-

2- and 4-Hydroxypyrimidines: Favor the oxo (lactam) form due to favorable amide resonance stabilization (NH-CO).

-

5-Hydroxypyrimidines: The 5-position is not conjugated to the ring nitrogens in a way that supports a stable keto form without disrupting the aromatic

-system. Therefore, 2,4,6-trimethyl-5-pyrimidinol exists predominantly as the enol (hydroxyl) tautomer , behaving chemically as an electron-deficient phenol.

Synthetic Methodology

The synthesis of 2,4,6-trimethyl-5-pyrimidinol follows a convergent heterocyclic condensation strategy. The most robust pathway involves the cyclocondensation of an amidine with a

Protocol: Cyclocondensation Route

Reaction Logic: The synthesis utilizes the nucleophilic potential of acetamidine to attack the electrophilic carbonyls of a 3-substituted pentanedione. The presence of the 3-hydroxy (or 3-acyloxy) group is critical for installing the oxygen at the 5-position directly during ring formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Component A: Acetamidine hydrochloride (1.2 eq).

-

Component B: 3-Acetoxy-2,4-pentanedione (1.0 eq). Note: 3-Chloro-2,4-pentanedione can be used, but requires a subsequent hydrolysis step.

-

Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 eq).

-

Solvent: Anhydrous Ethanol.

-

-

Execution:

-

Dissolve acetamidine HCl in ethanolic NaOEt to liberate the free base. Filter off NaCl precipitate if necessary.

-

Add 3-acetoxy-2,4-pentanedione dropwise to the amidine solution at

to control the exotherm. -

Heat the mixture to reflux for 4–6 hours. The base facilitates both the condensation and the deprotection of the acetoxy group in situ.

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with dilute HCl to

to precipitate the product. -

Recrystallize from Ethanol/Water or Acetone to yield 2,4,6-trimethyl-5-pyrimidinol.

-

Visualization of Synthesis Pathway

The following diagram illustrates the condensation logic and the resulting substitution pattern.

Analytical Characterization

Identification of 2,4,6-trimethyl-5-pyrimidinol relies on distinguishing the symmetry of the methyl groups.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]

-

NMR (Predicted in

- ~2.45 ppm (s, 6H): Methyl groups at positions 4 and 6.[2] These are chemically equivalent due to the plane of symmetry.

- ~2.55 ppm (s, 3H): Methyl group at position 2. Typically slightly downfield from the 4,6-methyls due to the flanking nitrogens.

-

~9.0–10.0 ppm (s, 1H, br): Hydroxyl proton (

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Observed Ion:

. -

Fragmentation Pattern: Loss of methyl radicals or CO is common in high-energy collision dissociation (HCD).

Applications in Drug Discovery

The 2,4,6-trimethyl-5-pyrimidinol scaffold serves as a versatile "privileged structure" in medicinal chemistry:

-

Kinase Inhibition (FGFR4): Recent studies utilize aminopyrimidinol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] The 5-hydroxyl group often acts as a hydrogen bond donor/acceptor within the ATP-binding pocket, while the methyl groups provide hydrophobic contacts and enforce specific conformational constraints that improve selectivity over other FGFR isoforms [1].

-

Antioxidant Mimetics: Structurally analogous to the chroman head of Vitamin E, the electron-rich pyrimidinol core can scavenge peroxyl radicals. The nitrogen atoms in the ring modulate the redox potential, potentially offering better oxidative stability than pure carbocyclic phenols.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of 138 Da and high solubility, it is an ideal "fragment" for screening libraries. It offers vectors for growth at the hydroxyl oxygen (via etherification) to probe adjacent hydrophobic pockets in target proteins.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. The electron-rich nature of the phenol makes it susceptible to slow oxidation over time if exposed to air and light. -

Handling: Use standard PPE. Avoid inhalation of dust.

References

-

Kim, S. et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

-

PubChem Compound Summary for CID 135402276.[5] "5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one."[5] National Center for Biotechnology Information. Link

-

ChemicalBook. "2,4,6-Trimethylpyrimidin-5-ol Product Description and CAS Data."[6] Link

Sources

- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]

- 5. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one | C17H19N5O | CID 135402276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine, 2,4,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | 2304633-81-4 [chemicalbook.com]

The Enigmatic Reactivity of the 5-Hydroxyl Group in Pyrimidinols: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of 5-Pyrimidinols

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2][3][4] Among the various substituted pyrimidines, 5-pyrimidinols hold a unique position. The hydroxyl group at the C5 position, unlike its counterparts at C2, C4, or C6, is not part of the amidic or vinylic systems that typically dominate pyrimidine chemistry. This distinction imparts a unique reactivity profile to the 5-hydroxyl group, making it a critical handle for molecular derivatization in the quest for novel drug candidates.[1][2][3][5] This guide provides an in-depth exploration of the chemical behavior of the hydroxyl group in 5-pyrimidinols, offering researchers and drug development professionals a comprehensive understanding of its reactivity and synthetic utility.

The Crucial Role of Tautomerism in 5-Pyrimidinol Reactivity

A fundamental concept governing the reactivity of hydroxypyrimidines is tautomerism, the ready interconversion of structural isomers.[6] While 2-, 4-, and 6-hydroxypyrimidines exist in equilibrium with their more stable keto tautomers (pyrimidinones), 5-hydroxypyrimidine predominantly exists in the enol (hydroxyl) form.[7][8][9] This is because tautomerization to a keto form at the 5-position would disrupt the aromaticity of the pyrimidine ring, a energetically unfavorable process.

This inherent preference for the hydroxyl tautomer is a key determinant of the reactivity of 5-pyrimidinols. It means that the oxygen atom retains its lone pair electrons, making it a potent nucleophile and a site for various chemical modifications.

Figure 1: Tautomeric equilibria of 5-hydroxypyrimidine versus 4-hydroxypyrimidine, highlighting the favored enol form in the former.

O-Alkylation and O-Acylation: Leveraging the Nucleophilic Oxygen

The nucleophilic nature of the 5-hydroxyl group makes it readily susceptible to O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

O-Alkylation: Synthesis of 5-Alkoxypyrimidines

The conversion of a 5-hydroxyl group to an alkoxy group is a common and synthetically valuable transformation. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a more potent nucleophile, the pyrimidin-5-olate anion, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

A robust method for the synthesis of 4,6-dichloro-5-methoxypyrimidine from 5-methoxypyrimidine-4,6-diol illustrates the reactivity of a pre-existing methoxy group's influence, though the initial step would involve the methylation of the diol.[10] A general protocol for O-methylation is as follows:

-

Deprotonation: To a solution of the 5-hydroxypyrimidine derivative in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

-

Alkylation: After stirring for a short period to ensure complete deprotonation, add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[10][11][12]

| Parameter | Condition | Rationale |

| Base | NaH, K2CO3, Cs2CO3 | Stronger bases favor the formation of the more nucleophilic phenoxide-like anion. Cesium carbonate can sometimes offer improved yields due to the "cesium effect". |

| Solvent | DMF, THF, Acetonitrile | Aprotic polar solvents are preferred to solvate the cation without interfering with the nucleophile. |

| Alkylating Agent | Alkyl iodides > bromides > chlorides | The reactivity of the leaving group influences the reaction rate. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic deprotonation step. |

Table 1: Key parameters for the O-alkylation of 5-pyrimidinols.

O-Acylation: Formation of Ester Derivatives

The 5-hydroxyl group can be readily acylated to form the corresponding esters. This reaction is often employed to install protecting groups or to create prodrugs where the ester linkage can be cleaved in vivo to release the active 5-pyrimidinol. The acylation is typically carried out using an acyl halide or anhydride in the presence of a base.

Experimental Protocol: General O-Acylation of a 5-Hydroxypyrimidine

-

Reactant Mixture: Dissolve the 5-hydroxypyrimidine in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Base Addition: Add a tertiary amine base like triethylamine (TEA) or pyridine to act as a scavenger for the generated acid.

-

Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to proceed at room temperature until the starting material is consumed.

-

Purification: Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any unreacted acylating agent, followed by drying and purification of the ester product.[13]

Figure 2: A generalized workflow for the O-acylation of 5-pyrimidinols.

Influence of the 5-Hydroxyl Group on Ring Reactivity

The electronic properties of the 5-hydroxyl group significantly influence the reactivity of the pyrimidine ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The pyrimidine ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[14] However, the 5-hydroxyl group, being an electron-donating group through resonance, can activate the ring towards electrophilic attack, particularly at the C6 position. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density and making it more susceptible to electrophiles.

Despite this activation, harsh reaction conditions are often still required for electrophilic substitution on the pyrimidine ring.[15][16] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The regioselectivity is dictated by the directing effect of the hydroxyl group and the inherent reactivity of the pyrimidine ring positions.

Figure 3: The activating effect of the 5-hydroxyl group directs electrophilic substitution to the C6 position.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group is present at the C2, C4, or C6 positions.[17][18][19] The 5-hydroxyl group, being electron-donating, generally deactivates the ring towards nucleophilic attack. However, its presence can influence the regioselectivity of substitution when other activating groups are present.

For instance, in a dihalopyrimidine, the presence of a 5-alkoxy group can influence which halogen is more readily displaced by a nucleophile. The interplay of electronic and steric effects determines the final outcome of the reaction.[20]

Conclusion and Future Perspectives

The hydroxyl group in 5-pyrimidinols presents a versatile and strategically important functional group for the synthesis of novel pyrimidine-based compounds. Its predominantly enolic character underpins its nucleophilicity, allowing for straightforward O-alkylation and O-acylation reactions. Furthermore, its electronic influence on the pyrimidine ring, activating it towards electrophilic attack and modulating its susceptibility to nucleophilic substitution, provides a rich chemical landscape for exploration.

A thorough understanding of the principles outlined in this guide is paramount for researchers in drug discovery and medicinal chemistry. By harnessing the unique reactivity of the 5-hydroxyl group, scientists can continue to develop innovative pyrimidine derivatives with enhanced therapeutic potential. The continued investigation into novel catalytic systems and reaction methodologies will undoubtedly further expand the synthetic toolbox for modifying this important class of heterocyclic compounds.

References

- 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. ChemicalBook.

- Preparation method of 2,4-dichloro-5-methoxypyrimidine.

- 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook.

- Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Applic

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.

- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.

- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid

- Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- New light on tautomerism of purines and pyrimidines and its biological and genetic implic

- A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds.

- Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Journal of the Chemical Society (Resumed) (RSC Publishing).

- Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Semantic Scholar.

- Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.

- Nucleophilic substitution reactions.

- REACTIONS WITH ELECTROPHILES.

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Tautomerism characteristics of 4-pyrimidone. ChemicalBook.

- Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed.

- Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC - NIH.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- (PDF) Electrophilic Substitution In Azines.

- Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed.

- 1.31: Electrophilic Substitution. Chemistry LibreTexts.

- Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR.

- Electrophilic substitution reactions of 3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones (E or Z)-3.

- Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides.

- Organophotocatalytic site-selective C–H-alkyl

- Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetriz

- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.

- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.

- Tautomer. Wikipedia.

- Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.

- How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers.

- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI

- Mechanisms of Soft and Hard Electrophile Toxicities. PMC - NIH.

- Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).

- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

- Desferrioxamine inhibition of the hydroxyl radical-like reactivity of peroxynitrite: role of the hydroxamic groups. PubMed.

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 9. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 11. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 12. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4,6-Trimethyl-5-pyrimidinol in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 2,4,6-trimethyl-5-pyrimidinol, a versatile heterocyclic building block. While direct literature on this specific molecule is emerging, this guide consolidates established principles of pyrimidine chemistry and leverages data from closely related analogs to present its significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug development. We will explore its synthesis, key reactions, and provide detailed protocols for its application as a synthetic intermediate.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents due to its presence in nucleobases and its ability to act as a versatile scaffold for a diverse range of biological activities.[1] The strategic functionalization of the pyrimidine ring can lead to compounds with potent pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1] 2,4,6-Trimethyl-5-pyrimidinol, with its unique substitution pattern, offers a valuable platform for the synthesis of novel compounds with potential therapeutic applications. The hydroxyl group at the 5-position serves as a key functional handle for further molecular elaboration, while the methyl groups influence the molecule's solubility and steric interactions.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 2,4,6-trimethyl-5-pyrimidinol is essential for its effective use in synthesis. Below is a table summarizing its key properties, with spectroscopic data predicted based on the analysis of structurally similar compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to other pyrimidinols |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF) | Analogy to other pyrimidinols |

| Predicted Spectroscopic Data | ||

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 9.5-10.5 (s, 1H, OH), 2.3-2.5 (s, 6H, 4,6-CH₃), 2.2-2.3 (s, 3H, 2-CH₃) | Based on similar substituted pyrimidines |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 160-165 (C4, C6), 155-160 (C2), 130-135 (C5), 20-25 (4,6-CH₃), 15-20 (2-CH₃) | Based on similar substituted pyrimidines |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H stretch), 2950-2850 (C-H stretch), 1600-1550 (C=N, C=C stretch) | General functional group regions |

| Mass Spectrometry (EI) | m/z (%): 138 (M⁺), 123, 95, 67 | Fragmentation of methyl and CO groups |

Synthesis of 2,4,6-Trimethyl-5-pyrimidinol

While a specific, optimized synthesis for 2,4,6-trimethyl-5-pyrimidinol is not extensively documented, a plausible and efficient route can be designed based on established pyrimidine syntheses.[2] The most common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2,4,6-trimethyl-5-pyrimidinol.

Experimental Protocol (Proposed):

Materials:

-

3-Methyl-2,4-pentanedione

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes at room temperature to form the free base of acetamidine.

-

Add 3-methyl-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of water and neutralize with dilute hydrochloric acid to a pH of approximately 7.

-

The product, 2,4,6-trimethyl-5-pyrimidinol, is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrimidinol.

Applications in Organic Synthesis

The synthetic utility of 2,4,6-trimethyl-5-pyrimidinol lies in the reactivity of its hydroxyl group and the pyrimidine core. The hydroxyl group can be functionalized to introduce a variety of substituents or converted into a leaving group for cross-coupling reactions.

O-Alkylation and O-Arylation Reactions

The hydroxyl group of the pyrimidinol can be readily alkylated or arylated to form ethers, which are common motifs in pharmacologically active molecules.[3]

General Workflow for O-Alkylation:

Caption: General workflow for O-alkylation of the pyrimidinol.

Protocol: Synthesis of 5-(Benzyloxy)-2,4,6-trimethylpyrimidine (Analogous Protocol)

This protocol is adapted from a similar transformation of a related pyrimidinol.[3]

Materials:

-

2,4,6-Trimethyl-5-pyrimidinol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2,4,6-trimethyl-5-pyrimidinol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ether.

Conversion to Pyrimidyl Tosylate for Cross-Coupling Reactions

The hydroxyl group can be converted to a tosylate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[4] This allows for the formation of C-C bonds at the 5-position of the pyrimidine ring.

Protocol: Synthesis of 2,4,6-Trimethylpyrimidin-5-yl Tosylate (Analogous Protocol)

This protocol is based on the tosylation of similar 4-pyrimidinols.[4]

Materials:

-

2,4,6-Trimethyl-5-pyrimidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2,4,6-trimethyl-5-pyrimidinol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-